1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1,4-dihydropyridin-4-one
Description
The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1,4-dihydropyridin-4-one is a heterocyclic molecule featuring:
- A 1,4-dihydropyridin-4-one core substituted with a 5-methoxy group.
- A 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl side chain at position 1.
- A [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl substituent at position 2.
This structure combines motifs associated with bioactivity in medicinal chemistry:
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-23-19(20-21-22-23)29-12-14-9-16(26)17(28-2)10-24(14)11-18(27)25-8-7-13-5-3-4-6-15(13)25/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZEIBMINADSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1,4-dihydropyridin-4-one (commonly referred to as compound A) is a synthetic derivative that combines structural motifs known for their biological activity. This article reviews the biological activities associated with compound A, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
Compound A has the following molecular characteristics:
- Molecular Formula : C21H20N4O4S
- Molecular Weight : 420.48 g/mol
- CAS Number : 799250-10-5
The structure features an indole moiety linked to a dihydropyridine core, which is often associated with diverse pharmacological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compound A against various bacterial strains. Notably:
- Staphylococcus aureus : Compound A exhibited significant activity against both methicillin-sensitive and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was recorded at 3.90 μg/mL for standard strains and as low as 0.98 μg/mL against MRSA .
The mechanism of action appears to involve interference with bacterial biofilm formation and disruption of cell wall synthesis.
Anticancer Activity
Compound A has shown promising results in inhibiting the growth of several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
In vitro assays indicated that compound A significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of compound A were assessed using various in vitro models. Key findings include:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
This suggests that compound A may modulate immune responses and could be beneficial in treating inflammatory diseases.
Study 1: Antibacterial Efficacy
In a comparative study involving several indole derivatives, compound A was found to be one of the most effective against MRSA. The study utilized both disk diffusion and broth microdilution methods to evaluate antibacterial activity. Results indicated that compound A not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups .
Study 2: Anticancer Mechanism
A detailed mechanistic study explored the effect of compound A on apoptosis in cancer cells. Flow cytometry revealed an increase in Annexin V-positive cells, indicating that compound A induces early apoptotic events. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antibacterial | S. aureus (MRSA) | 0.98 - 3.90 μg/mL | Disruption of cell wall synthesis |
| Anticancer | A549, HeLa, MCF7 | IC50 = 10 - 50 μM | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha and IL-6 production |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyridine/Pyrazole Cores
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methoxypyridine (6p)
- Structure : Shares the 5-methoxypyridine core but replaces the tetrazolylsulfanyl group with a pyrazole substituent.
- Synthesis : Achieved via silica gel chromatography (64% yield), suggesting comparable synthetic complexity to the target compound .
- Key Difference : The pyrazole group may reduce metabolic stability compared to the tetrazole in the target compound, as tetrazoles resist oxidative degradation .
3-(3,5-Dimethylphenyl)-2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-5H-pyrimido[5,4-b]indol-4-one
- Structure : Features a pyrimidoindolone core but retains the dihydroindole and sulfanyl groups.
- Attributes: CAS No. 536705-40-5; molecular weight 513.6 g/mol. This compound highlights the prevalence of dihydroindole motifs in bioactive molecules .
Compounds with Tetrazole Substituents
4i and 4j (Heterocyclic Derivatives from )
- Structure: Include tetrazolyl groups fused with coumarin and pyrimidinone rings.
- Comparison: Unlike the target compound, these derivatives lack the dihydropyridinone core but share sulfur-containing tetrazole linkages. Such linkages are critical for enhancing solubility and binding affinity .
Chemoinformatic Similarity Analysis
- Similarity Metrics : The Tanimoto coefficient is widely used to assess structural similarity between binary fingerprints . For the target compound, analogs like 6p () and Oprea1_813368 () may exhibit moderate similarity (~0.4–0.6) due to shared motifs (methoxy, dihydroindole).
- Functional Implications : Despite structural differences, shared substituents (e.g., sulfanyl groups) suggest overlapping pharmacological targets, such as oxidoreductases or kinases .
Preparation Methods
Esterification of 5-Methoxyindole-2-Carboxylic Acid
The synthesis begins with 5-methoxyindole-2-carboxylic acid (Compound 1 ), which undergoes esterification in methanol catalyzed by sulfuric acid to yield methyl 5-methoxyindole-2-carboxylate (Compound 2 ) with >90% efficiency.
Reaction Conditions :
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Solvent : Methanol
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Catalyst : H₂SO₄ (5 mol%)
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Temperature : Reflux (65°C)
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Time : 6–8 hours
Hydrazide Formation
Compound 2 reacts with excess hydrazine hydrate in methanol under reflux to form 5-methoxyindole-2-carbohydrazide (Compound 3 ), a critical intermediate for subsequent imine bond formation.
Key Analytical Data for Compound 3 :
-
Yield : 90%
-
Melting Point : 266–268°C
-
¹H-NMR (DMSO-d₆) : δ 3.76 (s, 3H, OCH₃), 4.52 (s, 2H, NH₂), 6.84–7.36 (m, 4H, aromatic).
Preparation of 1-Methyl-1H-1,2,3,4-Tetrazole-5-Thiol
Tetrazole Synthesis via Cyclocondensation
The tetrazole ring is synthesized via a [3+2] cycloaddition between sodium azide and nitriles, followed by methylation. For example, 1-methyl-1H-tetrazole-5-thiol is prepared by reacting thioacetamide with sodium azide and methyl iodide under acidic conditions.
Optimized Protocol :
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Reagents : NaN₃, CH₃I, HCl (aq.)
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Solvent : Water/Ethanol (1:1)
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Temperature : 80°C
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Time : 12 hours
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Yield : 70–75%
Assembly of the 1,4-Dihydropyridin-4-One Core
Hantzsch Dihydropyridine Synthesis
The dihydropyridinone ring is constructed via a modified Hantzsch reaction involving:
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Ammonium acetate as a nitrogen source
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Ethyl acetoacetate as a β-ketoester
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Formaldehyde for cyclization
Final Coupling and Functionalization
Imine Formation Between Indole Hydrazide and Dihydropyridinone
Compound 3 reacts with the dihydropyridinone intermediate under acidic conditions (glacial acetic acid) to form the imine bond, yielding the target compound.
Critical Parameters :
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Molar Ratio : 1:1 (hydrazide:dihydropyridinone)
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Catalyst : Glacial acetic acid (2 mol%)
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Solvent : Absolute ethanol
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Temperature : Reflux (78°C)
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Time : 4 hours
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Yield : 65–80%
Purification and Crystallization
Crude product is purified via recrystallization from dimethylformamide/ethanol (1:3), yielding analytically pure material.
Characterization Data :
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Melting Point : >300°C
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IR (KBr) : 3361 cm⁻¹ (NH), 1691 cm⁻¹ (C=O), 1656 cm⁻¹ (C=O).
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¹H-NMR (DMSO-d₆) : δ 3.76 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂), 6.84–7.36 (m, aromatic), 8.12 (s, 1H, NH).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Regioselectivity in Tetrazole Functionalization : Competing N1 vs. N2 methylation during tetrazole synthesis reduces yields. Using bulkier bases (e.g., K₂CO₃) improves N1 selectivity.
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Imine Stability : The (Z)-configuration of the imine bond in the final product is prone to hydrolysis. Anhydrous conditions and catalytic acetic acid mitigate this.
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Purification Complexity : The polar nature of the target compound necessitates mixed-solvent recrystallization, which adds time and cost .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Core formation | K₂CO₃, DMF, 80°C | Alkylation of dihydropyridinone | |
| Tetrazole coupling | 1-Methyl-1H-tetrazole-5-thiol, DIEA, CH₂Cl₂ | Sulfanyl group introduction |
Q. Table 2. Analytical Techniques for Purity Assessment
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Quantify residual solvents |
| FTIR | ATR mode, 400–4000 cm⁻¹ | Confirm absence of carbonyl byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
